

performance of caesium sulfide in solar cells vs. caesium-free alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caesium sulfide

Cat. No.: B13747357

[Get Quote](#)

The Role of Caesium in Solar Cell Performance: A Comparative Guide

The quest for more efficient and stable solar cell technologies has led researchers to explore a wide array of materials. Among these, the inclusion of caesium has shown considerable promise in enhancing the performance of various photovoltaic devices. This guide provides a comparative analysis of caesium-containing solar cells against their caesium-free counterparts, supported by experimental data, to offer a clear perspective for researchers and scientists in the field. While **caesium sulfide** (Cs₂S) as a primary absorber material is not extensively documented, the broader impact of caesium in perovskite and other thin-film solar cells provides a valuable point of comparison.

Performance Metrics: A Quantitative Comparison

The performance of a solar cell is primarily evaluated by four key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (J_{sc}), and Fill Factor (FF). The following tables summarize these metrics for various caesium-containing and caesium-free solar cell architectures based on published research.

Caesium-Containing Solar Cells

Caesium has been integral to the development of highly efficient and stable perovskite solar cells. It is often used as a cation in the perovskite crystal structure or as a component in

interfacial layers to improve charge extraction and reduce defects.

Solar Cell Type	Absorber Material	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Perovskite	Cs-doped CH ₃ NH ₃ PbI ₃	18.02	-	>21.08	>75	[1]
Perovskite	Cs ₂ TiI ₆	18.53	-	17.80	75	[2]
Perovskite	Cs ₂ TiBr ₆	~14	-	-	-	[2]
Perovskite	Cs ₂ TiCl ₆	10.03	1.477	9.98	-	[2]
Silicon (interlayer)	c-Si with TiO _x /CsBr	20.5	-	-	-	[3]
CIGS (treatment)	Cs-treated CIGS	>18.11	-	-	-	[4]

Caesium-Free Alternative Solar Cells

Various materials that do not contain caesium are being actively researched as cost-effective and environmentally friendly alternatives. These include Copper Indium Gallium Selenide (CIGS) and Copper Zinc Tin Sulfide (CZTS), among others.

Solar Cell Type	Absorber Material	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
CIGS	Cu ₂ (In,Ga)S ₃	16.35	-	-	-	[5]
CIGS	Cu ₂ (In,Ga)S ₃	15.2	0.921	-	-	[6]
CZTSSe	Cu ₂ ZnSn(S,Se) ₄	14.2	1.07	19.69	67.39	[7]
CZTS	Cu ₂ ZnSnS ₄	13.41	0.615	30.16	72.3	[8]
CZTSe	Cu ₂ ZnSnSe ₄	14.88	0.491	41.23	73.45	[8]
CuSbS ₂ (Se)	Selenized CuSbS ₂	0.90	-	-	-	[9]

Experimental Protocols

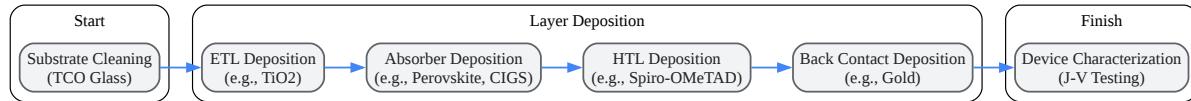
The fabrication and characterization of solar cells involve a series of precise steps to ensure the quality and performance of the device. Below are generalized methodologies for the key experiments cited in the performance comparison.

Thin-Film Solar Cell Fabrication

A common method for fabricating thin-film solar cells, such as those based on perovskites, CIGS, or CZTS, is through solution processing or vacuum deposition techniques.

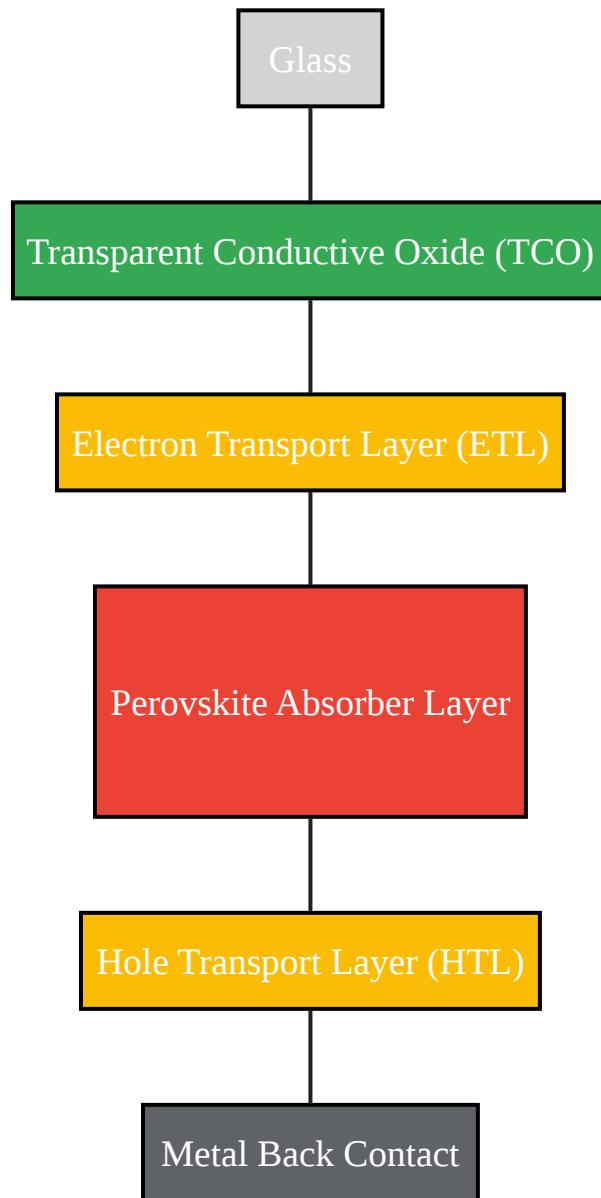
- Substrate Preparation: The process typically begins with a transparent conductive oxide (TCO) coated glass substrate, such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO). The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to ensure a hydrophilic surface.

- Deposition of Charge Transport Layers: An electron transport layer (ETL), such as titanium dioxide (TiO_2) or tin oxide (SnO_2), is deposited onto the TCO substrate, often by spin coating or spray pyrolysis, followed by annealing at high temperatures. Subsequently, a hole transport layer (HTL) is deposited.
- Absorber Layer Deposition: The active absorber layer (e.g., perovskite, CIGS, CZTS) is deposited on the ETL. For perovskites, a two-step spin-coating method is common, involving the deposition of a precursor solution followed by a conversion step.^[7] For CIGS and CZTS, techniques like sputtering, co-evaporation, or nanoparticle ink-based methods are employed.^[10]
- Deposition of Hole Transport Layer (HTL): An HTL, such as Spiro-OMeTAD for perovskite cells or molybdenum for CIGS/CZTS cells, is then deposited on top of the absorber layer.
- Electrode Deposition: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation to complete the device structure.

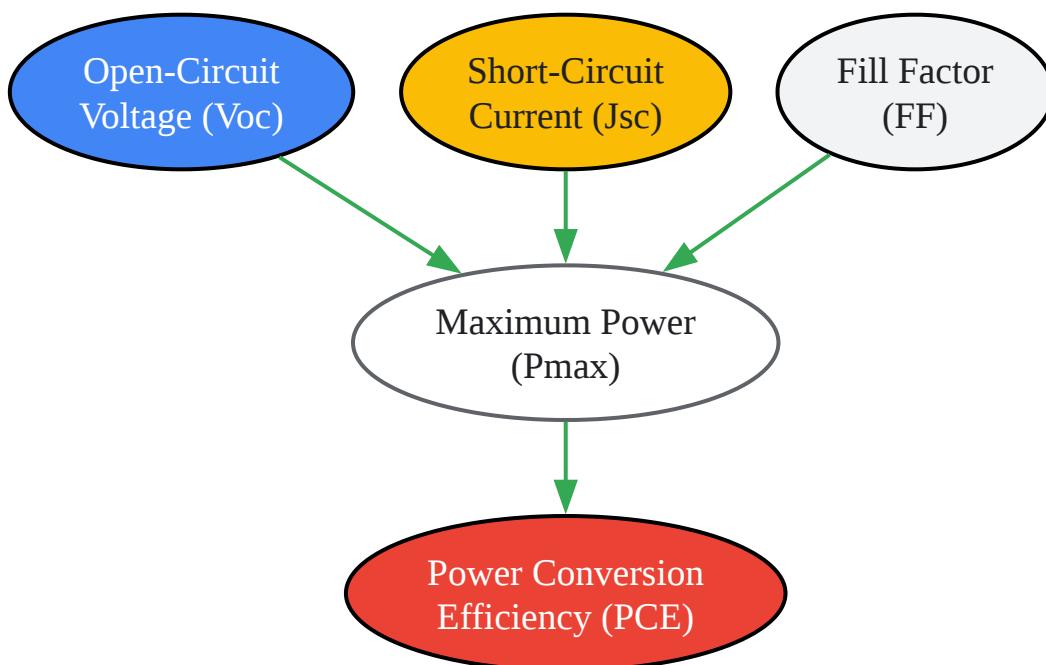

Solar Cell Performance Characterization

The performance of the fabricated solar cells is evaluated under standard test conditions (STC).

- Current Density-Voltage (J-V) Measurement: The primary characterization technique is the measurement of the J-V curve. This is performed using a solar simulator that provides an illumination of 100 mW/cm^2 with an AM 1.5G spectrum.^[7]
- Parameter Extraction: From the J-V curve, the key performance metrics are extracted:
 - PCE (η): The ratio of the maximum power output (P_{max}) to the input light power (P_{in}).
 - V_{oc} : The voltage at which the current is zero.
 - J_{sc} : The current density at zero voltage.
 - FF: The ratio of the maximum power from the solar cell to the theoretical power if both current and voltage were at their maximum values ($P_{max} / (J_{sc} \times V_{oc})$).


Visualizing Experimental Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.


[Click to download full resolution via product page](#)

Caption: General workflow for thin-film solar cell fabrication.

[Click to download full resolution via product page](#)

Caption: Typical structure of a perovskite solar cell.

[Click to download full resolution via product page](#)

Caption: Relationship of key solar cell performance parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pv-magazine-australia.com [pv-magazine-australia.com]
- 4. m.oe1.com [m.oe1.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arxiv.org [arxiv.org]

- 9. Thin-Film Solar Cells Based on Selenized CuSbS₂ Absorber - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [performance of caesium sulfide in solar cells vs. caesium-free alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13747357#performance-of-caesium-sulfide-in-solar-cells-vs-caesium-free-alternatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com